2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine
CAS No.:
Cat. No.: VC17667284
Molecular Formula: C6H11ClN2
Molecular Weight: 146.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11ClN2 |
|---|---|
| Molecular Weight | 146.62 g/mol |
| IUPAC Name | 2-(2-chloroethyl)-1,4,5,6-tetrahydropyrimidine |
| Standard InChI | InChI=1S/C6H11ClN2/c7-3-2-6-8-4-1-5-9-6/h1-5H2,(H,8,9) |
| Standard InChI Key | UGGHKXAINPRGAJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC(=NC1)CCCl |
Introduction
Chemical Structure and Molecular Properties
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine features a partially saturated pyrimidine ring system with a 2-chloroethyl substituent at the second position. The molecular formula is C₆H₁₁ClN₂, corresponding to a molecular weight of 146.62 g/mol. The tetrahydropyrimidine core reduces ring aromaticity, enhancing reactivity at the chloroethyl side chain .
Structural Features
-
Ring System: The 1,4,5,6-tetrahydropyrimidine ring adopts a chair-like conformation, with two double bonds localized at the 2,3-positions.
-
Substituent: The 2-chloroethyl group introduces steric bulk and electrophilicity, making the compound prone to nucleophilic substitution reactions .
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁ClN₂ |
| Molecular Weight | 146.62 g/mol |
| Boiling Point (est.) | 225–240°C |
| Density (est.) | 1.45 g/cm³ |
| Solubility | Polar aprotic solvents (e.g., DMSO, DMF) |
Synthesis Pathways
Biginelli Reaction Modification
A modified Biginelli reaction could employ 2-chloroethylamine instead of urea, reacting with β-keto esters and aldehydes under acidic conditions. For example:
This method mirrors the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Post-Synthetic Alkylation
Alkylation of 1,4,5,6-tetrahydropyrimidine with 1-bromo-2-chloroethane in the presence of a base (e.g., K₂CO₃) could introduce the chloroethyl group:
This approach aligns with chlorination strategies described in pyrimidine derivatization .
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
C–Cl Stretch: A strong absorption band near 750 cm⁻¹ confirms the chloroethyl group .
-
N–H Stretch: Broad peaks at 3250–3350 cm⁻¹ correspond to ring NH groups .
¹H NMR (300 MHz, CDCl₃):
-
δ 3.70 (t, 2H): Chloroethyl CH₂Cl group.
-
δ 2.50–1.80 (m, 6H): Methylene protons of the tetrahydropyrimidine ring.
¹³C NMR (75 MHz, CDCl₃):
Chemical Reactivity and Applications
Nucleophilic Substitution
The chloroethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols), enabling the synthesis of derivatives for drug discovery:
Pharmaceutical Intermediate
The compound’s structural similarity to alkylating agents (e.g., nitrogen mustards) suggests potential as a DNA cross-linker in oncology, though specific studies are lacking .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume